molecular formula C13H9Cl2FS B14639435 Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- CAS No. 54435-29-9

Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-

Cat. No.: B14639435
CAS No.: 54435-29-9
M. Wt: 287.2 g/mol
InChI Key: ZASGMCOKDYEFHX-UHFFFAOYSA-N
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Description

Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, chloromethyl, and fluorophenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- typically involves multiple steps. One common method includes the chlorination of benzene derivatives followed by the introduction of the fluorophenylthio group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and thiolation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The chloromethyl and chlorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological outcomes. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 4-chloro-2-(chloromethyl)-1-[(4-methylphenyl)thio]-
  • Benzene, 4-chloro-2-(chloromethyl)-1-[(4-bromophenyl)thio]-
  • Benzene, 4-chloro-2-(chloromethyl)-1-[(4-iodophenyl)thio]-

Uniqueness

Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- is unique due to the presence of the fluorophenylthio group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

54435-29-9

Molecular Formula

C13H9Cl2FS

Molecular Weight

287.2 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-1-(4-fluorophenyl)sulfanylbenzene

InChI

InChI=1S/C13H9Cl2FS/c14-8-9-7-10(15)1-6-13(9)17-12-4-2-11(16)3-5-12/h1-7H,8H2

InChI Key

ZASGMCOKDYEFHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)CCl

Origin of Product

United States

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